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molecular formula C11H14N2O2 B8727894 6-amino-7-ethyl-4-methyl-4H-benzo[1,4]oxazin-3-one

6-amino-7-ethyl-4-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8727894
M. Wt: 206.24 g/mol
InChI Key: LSWJZODRKKQALW-UHFFFAOYSA-N
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Patent
US08372865B2

Procedure details

A mixture of 6-amino-7-bromo-4-methyl-4H-benzo[1,4]oxazin-3-one (0.21 g, 0.82 mmol), triethylborane (2.47 ml of 1.0 M solution in hexane, 5.56 mmol), PdCl2dppf.CH2Cl2 (0.067 g, 0.082 mmol) and Cs2CO3 0.81 g, 2.46 mmol) in DMF (6 ml) was heated at 50° C. under argon for 18 hours. The mixture was partitioned between EtOAc and water. The EtOAc layed was dried (MgSO4), filtered, concentrated under reduced pressure and purified with prep-plate TLC (hexanes:EtOAc 1:1) to give 0.095 g of 6-amino-7-ethyl-4-methyl-4H-benzo[1,4]oxazin-3-one as a tan solid, 63%.
Name
6-amino-7-bromo-4-methyl-4H-benzo[1,4]oxazin-3-one
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Br)=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[N:7]([CH3:12])[C:6]=2[CH:13]=1.[CH2:15](B(CC)CC)[CH3:16].C(Cl)Cl.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[NH2:1][C:2]1[C:3]([CH2:15][CH3:16])=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[N:7]([CH3:12])[C:6]=2[CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
6-amino-7-bromo-4-methyl-4H-benzo[1,4]oxazin-3-one
Quantity
0.21 g
Type
reactant
Smiles
NC=1C(=CC2=C(N(C(CO2)=O)C)C1)Br
Name
Quantity
2.47 mL
Type
reactant
Smiles
C(C)B(CC)CC
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.067 g
Type
reactant
Smiles
C(Cl)Cl
Name
Cs2CO3
Quantity
0.81 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layed was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified with prep-plate TLC (hexanes:EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC2=C(N(C(CO2)=O)C)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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